molecular formula C10H13NO3 B555174 Methyl L-tyrosinate CAS No. 1080-06-4

Methyl L-tyrosinate

Cat. No. B555174
CAS RN: 1080-06-4
M. Wt: 195.21 g/mol
InChI Key: MWZPENIJLUWBSY-VIFPVBQESA-N
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Description

Methyl L-tyrosinate, also known as L-tyrosine methyl ester, is a derivative of the amino acid L-tyrosine . It has the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is used for biochemical reagents and pharmaceutical intermediates .


Synthesis Analysis

While specific synthesis methods for Methyl L-tyrosinate were not found in the search results, L-tyrosine derivatives are generally synthesized from L-tyrosine, which is the main raw material for many drugs .


Molecular Structure Analysis

Methyl L-tyrosinate has a simple structure with one defined stereocentre . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

Methyl L-tyrosinate is a white solid with a density of 1.2±0.1 g/cm³ . It has a melting point of 134-136 °C and a boiling point of 330.0±27.0 °C at 760 mmHg . It is soluble in water .

Safety And Hazards

Methyl L-tyrosinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . In case of contact, wash off with soap and plenty of water .

Future Directions

While specific future directions for Methyl L-tyrosinate were not found in the search results, it’s worth noting that L-tyrosine and its derivatives have significant potential in the development of new drugs and treatments due to their role in various biological processes .

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPENIJLUWBSY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148354
Record name Tyrosine methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosine methylester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl L-tyrosinate

CAS RN

1080-06-4
Record name L-Tyrosine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tyrosine methyl ester
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Record name Tyrosine methyl ester
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Record name Methyl L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.815
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Record name METHYL L-TYROSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2XY2Y23P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tyrosine methylester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
TH Liao, WY Hu, H Sun, WJ Ye, Q Guo… - Journal of Structural …, 2022 - Springer
… Methyl L-tyrosinate compounds are the derivatives of L-tyrosine. The introduction of fluorine can remarkably change the physical and chemical properties of a compound because of its …
Number of citations: 3 link.springer.com
WT Brady - 1957 - thesis.library.caltech.edu
… 2si 8 leti s is: A 2 ( #SSEL-SE-SE The only acetylation of methyl-L-tyrosinate described … , N-diacetyl-L-tyrosine methyl ester from methyl L-tyrosinate was unsuccessfully attempted in the …
Number of citations: 0 thesis.library.caltech.edu
C Selvi, M Baboulene, V Speziale… - Journal of Chemical …, 1986 - Wiley Online Library
… An optimised method for oligomerisation of methyl-L-tyrosinate by enzymatic catalysis has been described.’ Although there are difficulties in applying this as a general method for …
Number of citations: 4 onlinelibrary.wiley.com
C Selvi, M Baboulene, V Speziale… - Journal of Chemical …, 1985 - Wiley Online Library
… An optimised method for the enzymic oligomerisation of methyl L-tyrosinate is reported. The effects of the following parameters were studied: the nature of the enzyme, pH, substrate/…
Number of citations: 9 onlinelibrary.wiley.com
HR Almond, C Niemann - Biochemistry, 1962 - ACS Publications
… Thus, the presence of trace amounts of L-tyrosyl-L-tyrosine is again indicated, but, as with methyl L-tyrosinate,at very low concentrations which did not change with time. l- …
Number of citations: 6 pubs.acs.org
D Stevenson, RM Cook… - International Journal of …, 1972 - Wiley Online Library
… sinate (XXXIX): A mixed anhydride reaction in the usual manner between methyl L-tyrosinate hydrochloride (30.0 g, 0.1 mole) and Nu-benzyl.oxycarbonyl-L-isoleucine (26.5 g, 0.1 mole…
Number of citations: 5 onlinelibrary.wiley.com
NA Gomzina, OF Kuznetsova, AS Pashkevich - Russian Chemical Bulletin, 2014 - Springer
… Competitive products of the O [11C]methylation, [11C]MT and [11C]methyl L tyrosinate, were isolated by passing dilute aque ous ethanol through serially connected C18 Plus and QMA …
Number of citations: 2 link.springer.com
R Paul, GW Anderson - The Journal of Organic Chemistry, 1962 - ACS Publications
… Recently Ramachandran16 has reported theisolation of an O-substituted product in the coupling of p-nitrophenyl carbobenzoxy-L-valinate and methyl ltyrosinate. There is some …
Number of citations: 63 pubs.acs.org
HC Beyerman, JS Bontekoe… - Recueil des Travaux …, 1960 - Wiley Online Library
… coupled to methyl L-tyrosinate with the aid of DCCI in dimethylformamide/acetonitrile; this yielded the tripeptide ester I. The alkaline hydrolysis of I proceeded smoothly and gave the …
Number of citations: 8 onlinelibrary.wiley.com
WD Cash - The Journal of Organic Chemistry, 1962 - ACS Publications
… Likewise, methyl N-acetyl-S-benzyl-L-cysteinylL-tyrosinate was prepared from the active ester and methyl L-tyrosinate.The analytically pure products were …
Number of citations: 16 pubs.acs.org

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